molecular formula C13H12N6OS2 B2785664 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 874467-40-0

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2785664
CAS RN: 874467-40-0
M. Wt: 332.4
InChI Key: TYWBAAHSQYSGPM-UHFFFAOYSA-N
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Description

“2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a synthetic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The compound also contains a thiazole ring, which is a similar 5-membered ring but consists of one nitrogen atom, one sulfur atom, and three carbon atoms .

Scientific Research Applications

Anticancer Activity

The thiadiazole and tetrazole moieties present in the compound are known for their potential anticancer properties. The structure of thiadiazole is a bioisostere of pyrimidine, which is part of three nucleic bases, allowing it to disrupt DNA replication processes . This disruption can inhibit the replication of cancer cells, making derivatives of this compound candidates for anticancer agents.

Antimicrobial and Antifungal Applications

Compounds containing thiadiazole and tetrazole rings have demonstrated a wide range of therapeutic activities, including antimicrobial and antifungal effects . These properties make them valuable in the development of new treatments for bacterial and fungal infections.

Anti-Inflammatory and Analgesic Effects

Derivatives of 1,3,4-thiadiazole, a related structure, have shown anti-inflammatory and analgesic activities . This suggests that our compound of interest could be modified to enhance these properties for use in pain relief and inflammation management.

Antipsychotic and Antidepressant Potential

The structural analogs of the compound have been reported to possess antipsychotic and antidepressant activities . This opens up possibilities for the compound to be used in the treatment of various mental health disorders.

Anticonvulsant Properties

Similar structures have been utilized in the synthesis of compounds with anticonvulsant properties . This indicates that the compound could be explored for its potential use in managing seizure disorders.

Enzyme Inhibition

Thiadiazole derivatives are known to act as enzyme inhibitors . This property can be harnessed in the design of drugs targeting specific enzymes involved in disease processes.

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity, suggesting that the compound could be investigated for its utility in diabetes management .

Antihypertensive and Cardiovascular Applications

The thiazole ring is present in various compounds with antihypertensive effects . This implies that the compound could be beneficial in the development of new cardiovascular drugs.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that some tetrazole derivatives are known to be energetic materials due to their high nitrogen content .

Future Directions

The future research directions could involve studying the biological activity of “2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” and similar compounds. Given the reported activities of related compounds, this compound could be studied for potential applications in medicinal chemistry .

properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-9-3-2-4-10(7-9)19-13(16-17-18-19)22-8-11(20)15-12-14-5-6-21-12/h2-7H,8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWBAAHSQYSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

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